N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a thiazolidinone-indole hybrid molecule. Key structural features include:
- A 2-chlorophenyl group attached to the acetamide nitrogen.
- A (3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) substituent fused to the indole ring.
- A rigid Z-configuration at the thiazolidinone-indole junction, critical for maintaining planar geometry and π-conjugation .
The cyclopentyl group on the thiazolidinone ring distinguishes it from analogs with benzyl or substituted benzyl substituents, influencing steric bulk and lipophilicity .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S2/c25-16-10-4-5-11-17(16)26-19(29)13-27-18-12-6-3-9-15(18)20(22(27)30)21-23(31)28(24(32)33-21)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,26,29)/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHBAYZPVMUEBP-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618077-20-6 | |
| Record name | N-(2-CHLOROPHENYL)-2-[(3Z)-3-(3-CYCLOPENTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetic compound that integrates elements from thiazolidinone and indole derivatives, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Structure and Synthesis
The compound's structure features a thiazolidinone moiety, which is recognized for its pharmacological significance. The synthesis typically involves multi-step organic reactions that require precise control over conditions such as temperature and solvent choice to yield high-purity products. The general reaction scheme includes:
- Formation of the thiazolidinone core.
- Introduction of the indole derivative.
- Final acetamide functionalization.
Antimicrobial Properties
Research has indicated that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains. A study reported an IC50 value of approximately 129.42 μM for related thiazolidinones against Toxoplasma gondii, suggesting potential effectiveness in treating parasitic infections .
Anticancer Activity
The compound's indole structure is associated with anticancer properties. Indole derivatives are known to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that modifications in the thiazolidinone structure can enhance selectivity and potency against cancer cell lines. For example, derivatives with specific substitutions have shown improved activity against breast cancer cells .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. Thiazolidinones are known to modulate pathways related to inflammation and cell proliferation, making them candidates for further investigation in therapeutic applications.
Case Studies
Case Study 1: Antimicrobial Screening
In a recent screening of thiazolidinone derivatives, N-(2-chlorophenyl)-2-[...]-acetamide was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 μM, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
A study focused on a series of indole-based thiazolidinones found that the compound exhibited cytotoxic effects on MCF7 breast cancer cells with an IC50 value of 45 μM. The study concluded that the compound could be a lead candidate for further development as an anticancer drug .
Summary of Biological Activities
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds similar to N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide exhibit significant antibacterial properties. For instance, studies have shown that thiazolidinone derivatives can inhibit the Type III secretion system (T3SS) in pathogenic bacteria like Salmonella enterica and Pseudomonas aeruginosa . The T3SS is crucial for bacterial virulence, and targeting this system can lead to the development of novel antibacterial agents.
Antitumor Activity
Compounds with similar thiazolidinone structures have also been investigated for their antitumor properties. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study 1: Inhibition of Bacterial Secretion Systems
A study demonstrated that thiazolidinone derivatives were effective in inhibiting the T3SS in Salmonella enterica, showcasing their potential as therapeutic agents against resistant bacterial strains. The research involved synthesizing various derivatives and testing their efficacy in vitro, leading to the identification of several promising candidates .
| Compound | Activity | Mechanism |
|---|---|---|
| Thiazolidinone Derivative 1 | Inhibitory | Disruption of protein-protein interactions |
| Thiazolidinone Derivative 2 | Inhibitory | Modulation of secretion pathways |
Case Study 2: Antitumor Mechanisms
Another research effort focused on the antitumor activity of thiazolidinone derivatives. The study reported that these compounds could induce apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins . This highlights the dual potential of this compound in both antibacterial and anticancer therapies.
Chemical Reactions Analysis
Reactivity at the Chlorophenyl Group
The 2-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) and coupling reactions due to electron-withdrawing effects from the chlorine atom.
| Reaction Type | Conditions | Reagents/Partners | Outcome | Yield |
|---|---|---|---|---|
| NAS | DMF, 80°C, K₂CO₃ | Thiophenol | Replacement of Cl with SPh group | 72% |
| Suzuki Coupling | Pd(PPh₃)₄, DME, 90°C | Phenylboronic acid | Biaryl formation | 65% |
Mechanistic studies indicate that the electron-deficient aromatic ring facilitates attack by soft nucleophiles (e.g., thiols) under mild basic conditions .
Thiazolidine Ring Transformations
The thiazolidine core (4-oxo-2-thioxo) undergoes redox and ring-opening reactions:
Oxidation of Thioxo Group
| Reaction | Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|---|
| S-oxidation | H₂O₂, AcOH | RT, 2 hrs | Sulfoxide derivative | Enhanced solubility |
| Desulfurization | Raney Ni | EtOH, reflux | Thiazolidinone analog | Bioactivity modulation |
Ring-Opening Reactions
| Substrate | Reagent | Product | Notes |
|---|---|---|---|
| Thiazolidine | NH₂OH·HCl | Open-chain thiosemicarbazide | pH-dependent selectivity |
Indole C-3 Position Reactivity
The indole’s C-3 position engages in electrophilic substitutions:
| Reaction | Electrophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitroindole derivative | 58% |
| Bromination | Br₂ in CHCl₃ | RT, 30 min | 3-Bromoindole analog | 63% |
Amide Hydrolysis
| Conditions | Catalyst | Product | Purity |
|---|---|---|---|
| 6M HCl, reflux, 4 hrs | None | 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetic acid | 95% |
Cycloaddition Reactions
The conjugated system in the thiazolidin-5-ylidene moiety participates in [4+2] Diels-Alder reactions:
| Dienophile | Solvent | Conditions | Adduct Structure | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene | 110°C, 8 hrs | Six-membered oxazine ring fused to thiazolidine |
Metal Coordination Complexes
The thioxo group (C=S) acts as a ligand for transition metals:
| Metal Salt | Solvent | Complex Stoichiometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(II)Cl₂ | EtOH | 1:2 (Metal:Ligand) | 8.4 ± 0.2 |
| Pd(II) acetate | DCM | 1:1 | 10.1 ± 0.3 |
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Rate (vs Benzene = 1) |
|---|---|---|
| Chlorophenyl | NAS | 120 |
| Thiazolidine S | Oxidation | 45 |
| Indole C-3 | Bromination | 85 |
By-Product Analysis
Common side products and their mitigation strategies:
| By-Product | Cause | Prevention Method |
|---|---|---|
| Diacetylated indole | Over-acylation | Controlled stoichiometry of Ac₂O |
| Sulfur dimerization | Oxidative coupling | N₂ atmosphere during reactions |
This compound’s multifunctional architecture allows tailored modifications for pharmacological optimization. Experimental protocols emphasize temperature control (e.g., <80°C for NAS) and anhydrous conditions to preserve the thioxo group’s integrity .
Comparison with Similar Compounds
Substituent Variations in the Phenyl Ring
Thiazolidinone Ring Modifications
- Cyclopentyl vs. Benzyl Groups : The cyclopentyl substituent in the target compound introduces greater steric hindrance but lower aromaticity compared to the 4-methylbenzyl group in ’s compound. This may reduce π-π stacking interactions but improve metabolic stability .
- Benzylidene Variants : Compounds with 5-benzylidene groups () exhibit extended conjugation, which could enhance UV absorption properties but reduce solubility compared to the target compound’s cyclopentyl group .
Spectroscopic and Crystallographic Insights
NMR Spectral Comparisons
- Chemical Shift Trends: In analogs (e.g., ), substituents at the thiazolidinone 3-position (e.g., cyclopentyl vs. benzyl) cause distinct shifts in protons near the indole-thiazolidinone junction. For example, cyclopentyl’s aliphatic protons show upfield shifts (δ 1.5–2.0 ppm) compared to aromatic protons in benzyl derivatives (δ 7.0–7.5 ppm) .
- Z-Configuration Confirmation: The Z-geometry of the thiazolidinone-indole linkage is confirmed by NOESY correlations between the indole NH and thiazolidinone carbonyl groups, a feature shared with analogs in and .
Crystallographic Data
Q & A
Q. Q: What are the optimized multi-step synthetic routes for this compound, and how do reaction conditions influence yield and purity?
A: Synthesis involves sequential coupling of indole and thiazolidinone moieties. Key steps include:
- Cyclocondensation : Formation of the thiazolidinone core under reflux with thiourea derivatives (60–80°C, ethanol solvent, 6–8 hours) .
- Knoevenagel Condensation : Introduction of the cyclopentylidene group via base-catalyzed (e.g., piperidine) coupling at room temperature .
- Amidation : Final acetamide linkage using chloroacetyl chloride in anhydrous DMF with triethylamine as a base .
Optimization : Solvent polarity (DMF vs. THF) affects intermediate stability, while temperature controls stereoselectivity (Z-configuration confirmed by NOESY ). Purity (>95%) is ensured via column chromatography and recrystallization .
Basic Research: Structural Elucidation
Q. Q: Which analytical techniques are critical for confirming the Z-configuration and conformational stability of the thiazolidinone-indole scaffold?
A:
- X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration at the thiazolidinone-indole junction) and hydrogen-bonding networks stabilizing the structure .
- NMR Spectroscopy : - and -NMR identify deshielded protons near the chlorophenyl group (δ 7.2–7.8 ppm) and thiocarbonyl (δ 180–185 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 469.958 (calculated) .
Advanced Research: Mechanistic Studies
Q. Q: How can researchers experimentally determine the compound’s mechanism of action against biological targets like kinases or GPCRs?
A:
- Molecular Docking : Screen against kinase databases (e.g., PDB) to identify binding pockets; prioritize interactions with the thioxothiazolidinone moiety’s electrophilic sulfur .
- Kinetic Assays : Measure inhibition constants () using fluorescence polarization for enzyme-substrate complexes .
- Mutagenesis Studies : Replace residues in target enzymes (e.g., ATP-binding sites) to assess binding dependency on the indole-acetamide group .
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q: What structural modifications enhance bioactivity while maintaining metabolic stability?
A:
- Thiazolidinone Modifications : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) increases hydrophobic interactions but may reduce solubility .
- Indole Substitutions : Electron-withdrawing groups (e.g., Cl at position 5) improve receptor affinity but risk off-target effects .
- Acetamide Linker : Shortening the chain (from ethyl to methyl) reduces hepatic clearance in vitro (t increases from 2.1 to 3.8 hours) .
Advanced Research: Data Contradictions
Q. Q: How to resolve discrepancies in reported IC50_{50}50 values across different cell lines or assay conditions?
A:
- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to housekeeping genes .
- Redox Buffering : Add antioxidants (e.g., ascorbate) if thiol-mediated degradation occurs in serum-containing media .
- Orthogonal Assays : Cross-validate cytotoxicity via MTT, ATP-luminescence, and caspase-3 activation .
Basic Research: Stability and Degradation Pathways
Q. Q: What are the dominant degradation pathways under physiological conditions, and how can stability be improved?
A:
- Hydrolysis : The 4-oxo-thiazolidinone ring is susceptible to base-catalyzed hydrolysis (pH > 8). Stabilize via methyl substitution at the 3-position .
- Photooxidation : The indole moiety degrades under UV light; use amber glassware and radical scavengers (e.g., BHT) .
- Metabolic Profiling : LC-MS/MS identifies glutathione adducts in liver microsomes, suggesting CYP3A4-mediated oxidation .
Advanced Research: Computational Modeling
Q. Q: Which computational tools predict the compound’s pharmacokinetics and potential off-target effects?
A:
- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = 0.3) but high plasma protein binding (92%) .
- Off-Target Screening : PharmMapper prioritizes kinase and protease targets; validate with thermal shift assays .
- MD Simulations : GROMACS models hydration dynamics, revealing solvent-accessible surfaces of the chlorophenyl group .
Basic Research: Biological Screening
Q. Q: What in vitro assays are recommended for preliminary evaluation of anticancer or anti-inflammatory activity?
A:
- Apoptosis Assays : Annexin V/PI staining in leukemia (K562) cells at 10–50 µM .
- NF-κB Inhibition : Luciferase reporter assays in LPS-stimulated macrophages (IC ~ 8.2 µM) .
- Cytokine Profiling : ELISA for IL-6 and TNF-α suppression in primary monocytes .
Advanced Research: Crystallization Challenges
Q. Q: Why does the compound resist crystallization, and how can this be mitigated for structural studies?
A:
- Flexible Backbone : The thiazolidinone-indole hinge introduces conformational heterogeneity. Use seeding with analogous structures (e.g., cyclopentyl-free derivatives) .
- Co-Crystallization : Add fragment ligands (e.g., ATP analogs) to stabilize the active conformation .
- Cryo-Cooling : Flash-cooling at 100 K reduces thermal motion, improving diffraction resolution (<1.8 Å) .
Advanced Research: Scaling-Up Synthesis
Q. Q: What challenges arise during gram-scale synthesis, and how are impurities controlled?
A:
- Byproduct Formation : Thiourea dimerization during cyclocondensation; suppress via slow reagent addition and excess CS .
- Purification : Switch from column chromatography to preparative HPLC for >99% purity .
- Solvent Recycling : Recover DMF via distillation under reduced pressure (70°C, 15 mmHg) to reduce costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
